molecular formula C27H34N4O7 B2776837 2-(4-((1H-苯并[d]咪唑-1-基)甲基)哌啶-1-基)-N-(3,4-二甲氧基苯乙基)乙酰胺 草酸盐 CAS No. 1351642-32-4

2-(4-((1H-苯并[d]咪唑-1-基)甲基)哌啶-1-基)-N-(3,4-二甲氧基苯乙基)乙酰胺 草酸盐

货号: B2776837
CAS 编号: 1351642-32-4
分子量: 526.59
InChI 键: FTEPVNNXFYXAKK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the mechanism of the reaction .


Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry and any functional groups present .


Chemical Reactions Analysis

This would involve a discussion of the reactions that the compound undergoes, including the reaction conditions and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .

科学研究应用

ACAT 抑制剂的发现

Shibuya 等人 (2018) 的一项研究确定了一种水溶性人酰基辅酶 A:胆固醇 O-酰基转移酶 (ACAT-1) 的有效抑制剂,它对人 ACAT-1 表现出比 ACAT-2 更高的选择性。分子设计涉及插入哌嗪单元,增强水溶性和口服吸收,使其成为治疗涉及 ACAT-1 过表达的疾病的临床候选药物 (Shibuya 等人,2018)

抗菌纳米材料

Mokhtari 和 Pourabdollah (2013) 合成了 N-(苯并噻唑-2-基)-2-(哌啶-1-基)乙酰胺衍生物,并筛选了它们对致病菌和念珠菌属的抗菌活性。这些化合物对真菌的抑制作用比对细菌更有效,表明苯并噻唑环上的取代基和二甲基哌啶基对抗念珠菌活性具有重要意义 (Mokhtari & Pourabdollah,2013)

组胺 H3 受体拮抗剂

Barbier 等人 (2004) 探讨了 JNJ-5207852,一种新型的非咪唑组胺 H3 受体拮抗剂,具有高亲和力和选择性。它显示出增加觉醒度和减少 REM 睡眠的潜力,而不影响体重,突出了其在睡眠障碍中的治疗潜力 (Barbier 等人,2004)

组胺 H3 受体拮抗剂中的咪唑替代

Meier 等人 (2001) 研究了在组胺 H3 受体拮抗剂的不同结构类别中用哌啶部分取代咪唑的影响。虽然一些衍生物显示出亲和力丧失,但另一些衍生物在体外保持其亲和力和体内效力,表明这种结构修饰可能对某些衍生物有益 (Meier 等人,2001)

安全和危害

This would involve a discussion of any safety concerns or hazards associated with the compound .

未来方向

This would involve a discussion of potential future research directions or applications for the compound .

属性

IUPAC Name

2-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O3.C2H2O4/c1-31-23-8-7-19(15-24(23)32-2)9-12-26-25(30)17-28-13-10-20(11-14-28)16-29-18-27-21-5-3-4-6-22(21)29;3-1(4)2(5)6/h3-8,15,18,20H,9-14,16-17H2,1-2H3,(H,26,30);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEPVNNXFYXAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2CCC(CC2)CN3C=NC4=CC=CC=C43)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。